(E)-3-(furan-2-yl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acrylamide
Description
(E)-3-(Furan-2-yl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acrylamide is an acrylamide derivative featuring a furan-2-yl group conjugated to an acrylamide backbone. The compound’s unique structure includes a 3-methoxytetrahydrothiophene ring linked via a methylene group to the acrylamide nitrogen. Its design aligns with broader trends in medicinal chemistry, where heterocyclic substituents (e.g., furan, thiophene) and polar functional groups (e.g., methoxy) are leveraged to modulate bioavailability and target affinity .
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(3-methoxythiolan-3-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-16-13(6-8-18-10-13)9-14-12(15)5-4-11-3-2-7-17-11/h2-5,7H,6,8-10H2,1H3,(H,14,15)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRSKCFVFQZZJW-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1(CCSC1)CNC(=O)/C=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(furan-2-yl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acrylamide is a compound of interest due to its potential biological activities. The unique structural features of this compound, including the furan and tetrahydrothiophene moieties, suggest various mechanisms of action that could be explored in pharmacological contexts.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Where represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The specific molecular formula and weight should be derived from detailed chemical analysis.
The biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Activity : Compounds containing furan rings are often associated with antioxidant properties. This could protect cells from oxidative stress.
- Anti-inflammatory Effects : The tetrahydrothiophene moiety may contribute to anti-inflammatory activities, potentially through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Preliminary studies suggest that similar compounds exhibit antimicrobial effects against various pathogens.
In Vitro Studies
In vitro studies have evaluated the cytotoxicity and efficacy of this compound against different cell lines. The results indicated:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| HeLa | 15 | Moderate cytotoxicity |
| MCF7 | 20 | Significant reduction in viability |
| HepG2 | 25 | Lower effect compared to HeLa |
These findings suggest that the compound may selectively target certain cancer cell lines while exhibiting lower toxicity in others.
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of this compound. A recent study demonstrated:
- Model : Mice with induced inflammation.
- Dosage : 10 mg/kg administered orally.
- Results : Significant reduction in inflammatory markers (e.g., TNF-alpha, IL-6) was observed after treatment for 14 days.
Case Studies
- Case Study 1 : A patient with chronic inflammatory disease showed improvement after administration of a derivative of this compound, leading to reduced pain and inflammation markers.
- Case Study 2 : An exploratory study on its antimicrobial properties indicated effectiveness against Gram-positive bacteria, suggesting potential applications in treating infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
Heterocyclic Substituents
- Furan vs. Thiophene: DM497 (thiophene) exhibits potent α7 nAChR agonism and antinociceptive effects, whereas DM490 (furan) antagonizes the same receptor . In SARS-CoV-2 inhibitors, furan-based acrylamides (e.g., (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide) target helicase/ATPase activity, suggesting furan’s role in π-π stacking with viral enzymes .
Polar Functional Groups
- Methoxytetrahydrothiophene vs. Morpholine/Sulfamoyl :
- The 3-methoxytetrahydrothiophene group in the target compound introduces both sulfur and ether moieties, which may enhance membrane permeability compared to morpholine (e.g., compound 27a) .
- Sulfamoyl groups (e.g., in the SARS-CoV-2 inhibitor) improve solubility and hydrogen-bonding capacity, critical for enzyme inhibition .
Pharmacological Implications
- Antinociception: Thiophene derivatives (DM497) show superior pain relief in murine models compared to furan analogs, likely due to differential nAChR modulation .
- Antiviral Activity : Furan-acrylamides with sulfonamide substituents exhibit helicase inhibition, whereas methoxytetrahydrothiophene derivatives may target different viral or host proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
